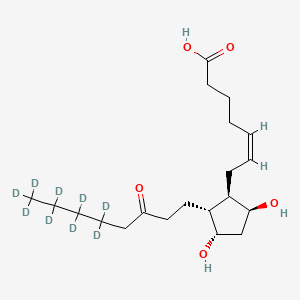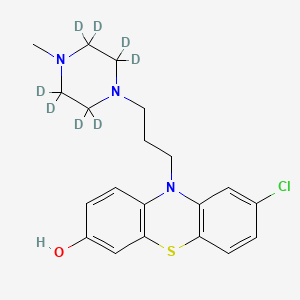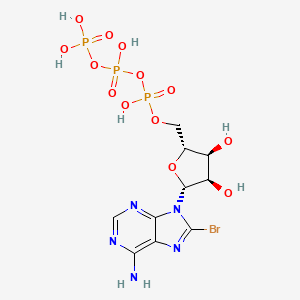
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains two maleimide groups connected through a polyethylene glycol (PEG) chain, making it a versatile tool for bio-conjugation and drug delivery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate involves the reaction of maleimide with PEG and N-succinimidyl acetate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide-PEG linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate primarily undergoes substitution reactions. The maleimide groups react with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, bases (e.g., triethylamine)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and suitable for various bio-conjugation applications .
Scientific Research Applications
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bio-conjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The compound exerts its effects through the formation of stable thioether bonds between the maleimide groups and thiol-containing biomolecules . This linkage enhances the solubility and stability of the conjugated molecules, making them suitable for various applications. The PEG chain also increases the hydrophilicity of the compound, improving its compatibility with biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis-Mal-PEG2: Contains a shorter PEG chain, resulting in lower solubility and stability compared to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate.
Bis-Mal-PEG4: Contains a longer PEG chain, which may offer higher solubility but could also result in increased steric hindrance.
Uniqueness
This compound strikes a balance between solubility and stability, making it a versatile and widely used compound in various scientific research applications .
Properties
Molecular Formula |
C31H35N3O14 |
|---|---|
Molecular Weight |
673.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |
InChI Key |
FSCIQEKYFUOYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


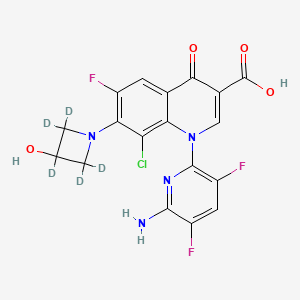
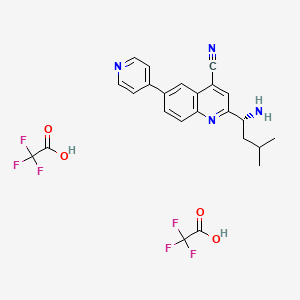
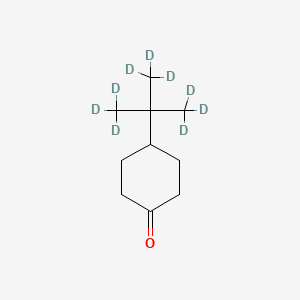
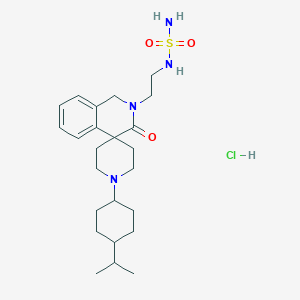
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)
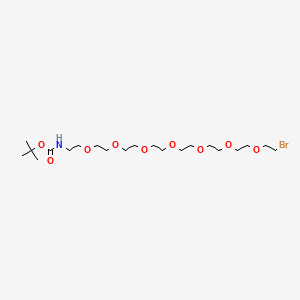
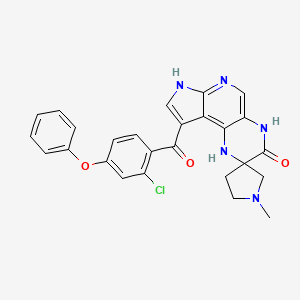

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
